(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
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Overview
Description
(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is an organic compound characterized by a bromine atom attached to a tetrahydrobenzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the reaction of 5H-dibenzo[a,d]annulen-5-ol with p-bromoaniline in the presence of acetic acid at room temperature . The reaction mixture is then diluted with water and neutralized to pH 7, resulting in the precipitation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
- Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
- Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: Products include various substituted benzoannulene derivatives.
- Oxidation Reactions: Products include corresponding oxides and hydroxylated derivatives.
- Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features make it a candidate for the development of molecules with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for the production of advanced materials with unique characteristics .
Mechanism of Action
The mechanism of action of (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds::
- (5R)-3-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine: Similar structure with a chlorine atom instead of bromine .
- (5R)-N-(2-nitrophenyl)-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine: Contains a nitrophenyl group instead of a bromine atom .
Uniqueness: The uniqueness of (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine lies in its specific substitution pattern and the presence of the bromine atomThe bromine atom can participate in unique reactions that are not possible with other substituents, making this compound valuable for specific synthetic and research purposes .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(5R)-2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
InChI |
InChI=1S/C11H14BrN/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,11H,1-4,13H2/t11-/m1/s1 |
InChI Key |
AFDXZIWLADRNIM-LLVKDONJSA-N |
Isomeric SMILES |
C1CCC2=C(C=CC(=C2)Br)[C@@H](C1)N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2)Br)C(C1)N |
Origin of Product |
United States |
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